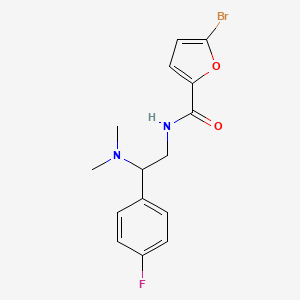
5-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H16BrFN2O2 and its molecular weight is 355.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Applications
Synthesis Techniques and Antibacterial Efficacy
The synthesis of related furan-carboxamide derivatives demonstrates a variety of biological activities, including antibacterial effects against drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These compounds have been synthesized using techniques like Suzuki-Miyaura Cross-Coupling, showcasing their potential in combating bacterial infections. The study of their interaction with bacterial targets through docking studies and molecular dynamics (MD) simulations suggests their mechanism of action and stability in molecular interactions, highlighting their significance in developing new antibacterial agents (Siddiqa et al., 2022).
Antiprotozoal and Antitumor Activities
Antiprotozoal Agents
Compounds with a furan backbone have shown promising antiprotozoal properties. For example, specific derivatives have demonstrated potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents. These findings are critical for developing new treatments for diseases like sleeping sickness and malaria (Ismail et al., 2004).
Antitumor Properties
N-substituted acridine derivatives, similar in the aspect of targeting specific cellular mechanisms, have exhibited in vivo antitumor activity. The structural features of these compounds, such as the presence of electron-withdrawing groups, have been associated with their efficacy against solid tumors, suggesting a pathway for the development of new cancer therapeutics (Denny et al., 1987).
Influenza Virus Inhibition
Novel Inhibitors of Influenza A Virus
Furan-carboxamide derivatives have been identified as novel inhibitors of the H5N1 influenza A virus, showcasing the potential of furan derivatives in antiviral research. The structure-activity relationship (SAR) studies of these compounds revealed that specific substitutions on the furan ring significantly influence their anti-influenza activity, providing insights into designing effective antiviral agents (Yongshi et al., 2017).
Chemical Synthesis and Mechanistic Insights
Chemical Reactions and Mechanisms
Research on halomethyl derivatives of furan compounds has provided insights into reaction mechanisms and synthetic pathways, contributing to the broader understanding of furan chemistry. These studies are essential for developing synthetic strategies for furan derivatives with potential applications in pharmaceuticals and materials science (Pevzner, 2003).
Properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrFN2O2/c1-19(2)12(10-3-5-11(17)6-4-10)9-18-15(20)13-7-8-14(16)21-13/h3-8,12H,9H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZKFQMHNCMTRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2389213.png)

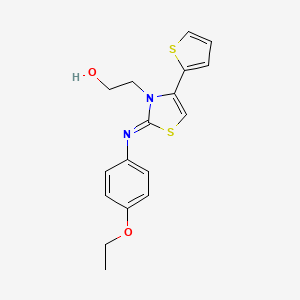
![2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2389217.png)
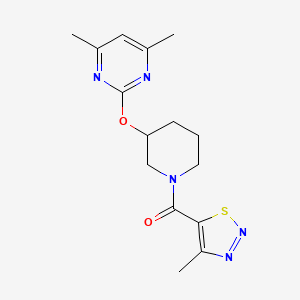
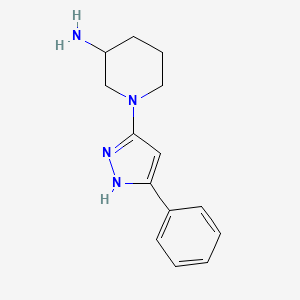
![[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2389221.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2389225.png)
![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2389228.png)
![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide](/img/structure/B2389229.png)
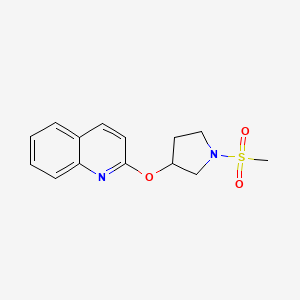

![[2,4-dibromo-6-(tert-butyl-NNO-azoxy)phenyl]amine](/img/structure/B2389233.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone](/img/structure/B2389235.png)
